3-Bromo-4-(2,2-difluoroethoxy)benzoic acid
Description
3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (CAS No. 1339780-72-1) is a halogenated benzoic acid derivative with the molecular formula C₉H₇BrF₂O₃ and a molecular weight of 280.05 g/mol. Its structural features include a bromine atom at the 3-position and a 2,2-difluoroethoxy group (-OCH₂CF₂H) at the 4-position of the benzene ring. Key identifiers include:
- SMILES: C1=CC(=C(C=C1C(=O)O)Br)OCC(F)F
- The compound is listed as discontinued by CymitQuimica , but suppliers like Ambeed, Inc. offer it for specialized research .
Properties
IUPAC Name |
3-bromo-4-(2,2-difluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c10-6-3-5(9(13)14)1-2-7(6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJZGSPPPKLMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid typically involves the bromination of 4-(2,2-difluoroethoxy)benzoic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2,2-difluoroethoxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Reduction Reactions: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products Formed
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
3-Bromo-4-(2,2-difluoroethoxy)benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of novel organic compounds and polymers.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and difluoroethoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact mechanism of action depends on the specific application and target molecule.
Comparison with Similar Compounds
Key Structural and Commercial Differences
The table below compares 3-bromo-4-(2,2-difluoroethoxy)benzoic acid with five structurally related compounds:
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Effects: The 2,2-difluoroethoxy group (-OCH₂CF₂H) introduces moderate electron-withdrawing character due to fluorine atoms, influencing acidity (pKa) and reactivity.
Lipophilicity: Fluorinated substituents (-OCF₃, -OCH₂CF₃) increase lipophilicity (logP) compared to non-fluorinated analogs like isopentyloxy (-OCH₂CH(CH₂CH₃)₂), which is bulkier but less electronegative .
Commercial Availability: The trifluoromethoxy and trifluoromethyl derivatives are widely available from suppliers like BLD Pharm Ltd. and Kanto Reagents, with purities exceeding 95% .
Biological Activity
3-Bromo-4-(2,2-difluoroethoxy)benzoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a bromine atom and a difluoroethoxy group, suggests that it may interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H9BrF2O3
- Molecular Weight : Approximately 295.0775 g/mol
- Key Functional Groups : Carboxylic acid, bromine substituent, difluoroethoxy group
The difluoroethoxy group enhances the compound's lipophilicity, which may improve its membrane permeability and overall biological activity .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Interaction : The compound may form hydrogen bonds with active sites on enzymes or receptors due to its functional groups.
- Modulation of Biochemical Pathways : It has been suggested that this compound can modulate various biochemical pathways, potentially influencing inflammatory responses .
- Stabilization of Intermediates : The electron-withdrawing effect of the difluoroethoxy group may stabilize certain reaction intermediates, enhancing its reactivity in biological systems .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anti-inflammatory and Analgesic Effects
Studies have shown that compounds with similar structures can exhibit anti-inflammatory properties. The presence of the difluoroethoxy group is believed to enhance these effects by increasing lipophilicity and facilitating better interaction with cellular membranes .
Anticancer Potential
Preliminary investigations into structurally related compounds suggest potential anticancer activity. The unique structural features of this compound may allow it to inhibit tumor growth or induce apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study A | Investigated the anti-inflammatory effects in murine models; showed significant reduction in edema. |
| Study B | Evaluated cytotoxicity against various cancer cell lines; indicated potential for selective toxicity towards tumor cells. |
| Study C | Analyzed pharmacokinetics; demonstrated favorable absorption and distribution characteristics in vivo. |
Q & A
Basic: What are the standard synthetic routes for 3-bromo-4-(2,2-difluoroethoxy)benzoic acid?
Methodological Answer:
The compound is synthesized via nucleophilic aromatic substitution. Starting with 4-bromobenzoic acid , the 2,2-difluoroethoxy group is introduced at the 4-position using 2,2-difluoroethanol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction requires heating (~80–100°C) to activate the aromatic ring for substitution. Post-reaction purification involves acid-base extraction and recrystallization .
Key Reaction Conditions:
| Parameter | Optimal Condition |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours (monitored via TLC) |
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves:
- HPLC for purity assessment (>95% typical).
- NMR (¹H/¹³C) to confirm substitution pattern and functional groups.
- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation.
- Collision Cross-Section (CCS) values via ion mobility-mass spectrometry (IM-MS) for structural fingerprinting (e.g., [M+H]⁺ CCS: 154.7 Ų) .
Predicted CCS Values (IM-MS):
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 280.96193 | 154.7 |
| [M+Na]⁺ | 302.94387 | 155.7 |
| [M-H]⁻ | 278.94737 | 151.3 |
Advanced: How can coupling reactions involving this compound be optimized for bioconjugation?
Methodological Answer:
The bromine atom enables Suzuki-Miyaura cross-coupling for bioconjugation. Optimization strategies:
- Catalyst System: Use Pd(PPh₃)₄ with ligand-free conditions to minimize side reactions.
- Solvent: Tetrahydrofuran (THF) or toluene for solubility.
- Base: NaHCO₃ for mild conditions.
- Temperature: 60–80°C to balance reaction rate and stability of fluorinated groups. Monitor via LC-MS to track coupling efficiency .
Advanced: How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer:
Contradictions in IC₅₀ values may arise from:
- Fluorinated Group Stability: Hydrolysis of the difluoroethoxy group under aqueous conditions. Validate compound stability via HPLC at assay pH.
- Purity Artifacts: Repurify using preparative HPLC to remove trace impurities.
- Assay Interference: Test the compound’s fluorescence/quenching properties (common with fluorinated aromatics) using a fluorescence counter-screen .
Basic: What are common chemical reactions applicable to this compound?
Methodological Answer:
Key reactions include:
- Esterification: React with methanol/H₂SO₄ to form methyl esters for volatility in GC-MS.
- Nucleophilic Substitution: Replace bromine with amines (e.g., NH₃ in ethanol) for derivatization.
- Grignard Addition: Use organomagnesium reagents to modify the benzoic acid moiety (requires protection of the -COOH group) .
Advanced: What computational methods are used to study its enzyme inhibition mechanisms?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase). Focus on the difluoroethoxy group’s electrostatic potential for binding affinity.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes.
- QM/MM Calculations: Evaluate transition states for covalent inhibition (if applicable) using Gaussian .
Basic: What are the solubility and handling protocols for this compound?
Methodological Answer:
- Solubility: Sparingly soluble in water; use DMSO or methanol for stock solutions.
- Storage: Store at -20°C under inert gas (Ar/N₂) due to hygroscopicity and sensitivity to hydrolysis.
- Safety: Use nitrile gloves and fume hoods—brominated aromatics may be irritants .
Advanced: How to design analogs to enhance metabolic stability?
Methodological Answer:
- Isosteric Replacement: Substitute the difluoroethoxy group with trifluoromethoxy or cyclopropoxy to reduce esterase susceptibility.
- Deuterium Incorporation: Replace hydrogen atoms in the ethoxy group with deuterium to slow oxidative metabolism.
- Prodrug Strategy: Convert the -COOH group to an amide for improved bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
